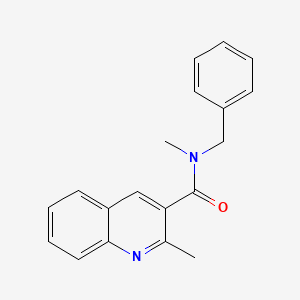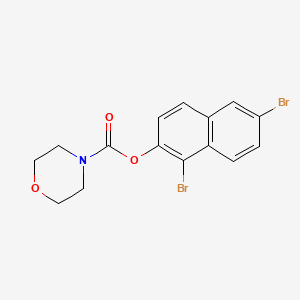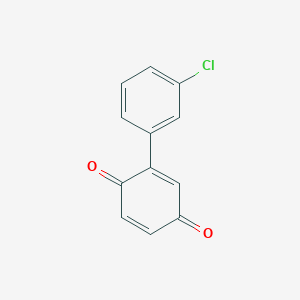![molecular formula C29H24N2O5 B12136377 5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136377.png)
5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This complex compound features a fascinating arrangement of functional groups. Let’s break it down:
5-[3-(benzyloxy)phenyl]: A benzene ring with a benzyloxy group attached at the 3-position.
3-hydroxy-4-(5-methylfuran-2-carbonyl): A furan ring with a carbonyl group at the 2-position and a hydroxyl group at the 3-position.
1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: A pyrrole ring with a pyridine-derived side chain at the 1-position and a carbonyl group at the 2-position.
Vorbereitungsmethoden
The synthetic routes for this compound involve intricate steps. One approach is through the coupling of appropriate building blocks, followed by cyclization. Industrial production methods may vary, but efficient protocols are essential.
Analyse Chemischer Reaktionen
Oxidation: Die Furan-Einheit könnte einer Oxidation unterliegen, wodurch möglicherweise eine Carbonsäure oder andere oxidierte Derivate entstehen.
Reduktion: Die Reduktion der Carbonylgruppe könnte zu einem Alkohol oder Amin führen.
Substitution: Die von Pyridin abgeleitete Seitenkette kann an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien: Reagenzien wie Natriumborhydrid (zur Reduktion) und verschiedene Oxidationsmittel (zur Oxidation) sind relevant.
Hauptprodukte: Diese Reaktionen könnten verschiedene Produkte hervorbringen, darunter Alkohole, Amine oder substituierte Pyrrole.
Wissenschaftliche Forschungsanwendungen
Chemie: Untersuchen Sie seine Reaktivität, erforschen Sie neue Synthesemethoden.
Biologie: Studieren Sie seine Interaktionen mit Enzymen, Rezeptoren oder zellulären Prozessen.
Medizin: Bewerten Sie sein Potenzial als Medikamentenkandidat (z. B. entzündungshemmend, antitumoral).
Industrie: Erforschen Sie Anwendungen in der Materialwissenschaft oder Katalyse.
5. Wirkmechanismus
- Die Verbindung interagiert wahrscheinlich mit spezifischen molekularen Zielstrukturen (Enzyme, Rezeptoren usw.).
- Sie kann Signalwege modulieren und so zelluläre Reaktionen beeinflussen.
Wirkmechanismus
- The compound likely interacts with specific molecular targets (enzymes, receptors, etc.).
- It may modulate signaling pathways, affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Heben Sie seine besonderen Merkmale hervor (z. B. die Pyridin-Seitenkette).
Ähnliche Verbindungen: Erforschen Sie verwandte Strukturen (z. B. andere Pyrrole, Furane).
Eigenschaften
Molekularformel |
C29H24N2O5 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-phenylmethoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C29H24N2O5/c1-19-12-13-24(36-19)27(32)25-26(31(29(34)28(25)33)17-21-9-6-14-30-16-21)22-10-5-11-23(15-22)35-18-20-7-3-2-4-8-20/h2-16,26,33H,17-18H2,1H3 |
InChI-Schlüssel |
OPDIZJRRMZKZGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OCC4=CC=CC=C4)CC5=CN=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12136308.png)
![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136316.png)

![ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B12136328.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)

![7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol](/img/structure/B12136337.png)
![(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136344.png)

![1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136354.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12136367.png)
![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12136372.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12136392.png)
